molecular formula C8H8F2O2 B6279340 3-(2,2-difluoroethoxy)phenol CAS No. 1178153-12-2

3-(2,2-difluoroethoxy)phenol

Cat. No.: B6279340
CAS No.: 1178153-12-2
M. Wt: 174.14 g/mol
InChI Key: MVVKAFWMIBNBPS-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)phenol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the organofluorine family, which is known for its significant applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethoxy)phenol typically involves the reaction of phenol with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the etherification reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-(2,2-Difluoroethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its reactivity and stability. It can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)phenol
  • 2-(2,2,2-Trifluoroethoxy)phenol
  • 3-(2,2,2-Trifluoroethoxy)phenol

Uniqueness

3-(2,2-Difluoroethoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its trifluorinated counterparts, it offers a balance between reactivity and stability, making it a valuable compound in various research applications .

Properties

CAS No.

1178153-12-2

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)phenol

InChI

InChI=1S/C8H8F2O2/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8,11H,5H2

InChI Key

MVVKAFWMIBNBPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)O

Purity

95

Origin of Product

United States

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